molecular formula C9H20N2 B12087592 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine

2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine

Katalognummer: B12087592
Molekulargewicht: 156.27 g/mol
InChI-Schlüssel: TURBEHHZITWZCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve high efficiency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for substitution reactions and organometallic catalysts for oxidation and reduction reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into binding sites of proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C9H20N2

Molekulargewicht

156.27 g/mol

IUPAC-Name

2-(2-propan-2-ylpyrrolidin-1-yl)ethanamine

InChI

InChI=1S/C9H20N2/c1-8(2)9-4-3-6-11(9)7-5-10/h8-9H,3-7,10H2,1-2H3

InChI-Schlüssel

TURBEHHZITWZCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCCN1CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.